molecular formula C18H19BrN4O5S B2661567 N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 868981-02-6

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No.: B2661567
CAS No.: 868981-02-6
M. Wt: 483.34
InChI Key: CZYIBSXDPNZJRO-UHFFFAOYSA-N
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Description

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound characterized by its intricate molecular structure. This compound features a combination of functional groups, including a sulfonyl group, an oxazolidinyl ring, and a pyridinyl moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core oxazolidinone structure One common approach is the reaction of 4-bromophenylsulfonyl chloride with an appropriate amine to form the oxazolidinone ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.

  • Reduction: The sulfonyl group can be reduced to a sulfide.

  • Substitution: The pyridinylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or hydrogen peroxide.

  • Reduction reactions might involve lithium aluminum hydride or sodium borohydride.

  • Substitution reactions could employ nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

  • Oxidation: 4-bromophenol derivatives.

  • Reduction: 4-bromophenyl sulfide derivatives.

  • Substitution: Various pyridinyl derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may be investigated for its pharmacological properties, such as enzyme inhibition or receptor binding.

  • Industry: It could be used in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate access. The molecular pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

  • 4-[(4-bromophenyl)sulfonyl]morpholine: Similar in having a bromophenylsulfonyl group but differs in the core structure.

  • N-acyl-β-amino acids: Similar in containing an acyl group but differ in the presence of the oxazolidinone ring.

Uniqueness: The uniqueness of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide lies in its combination of functional groups and structural complexity, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4O5S/c19-14-1-3-15(4-2-14)29(26,27)23-9-10-28-16(23)12-22-18(25)17(24)21-11-13-5-7-20-8-6-13/h1-8,16H,9-12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYIBSXDPNZJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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